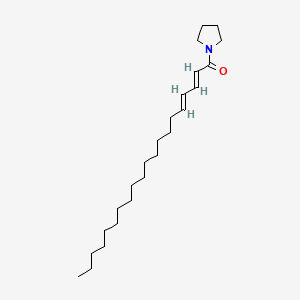
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is a chemical compound characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to a 1-oxo-2,4-eicosadienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- typically involves the following steps:
Formation of the Eicosadienyl Ketone: The eicosadienyl ketone is synthesized through the oxidation of the corresponding fatty acid.
Attachment to Pyrrolidine: The ketone is then reacted with pyrrolidine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and esters.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Substituted pyrrolidines with different functional groups.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.
Biology: The compound can be used in the study of biological systems and pathways.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.
Comparación Con Compuestos Similares
Pyrrolidine, 1-(1-oxo-2,4-pentadienyl)-, (E,E)-
Pyrrolidine, 1-(1-oxo-10,12-octadecadienyl)-, (E,E)-
Uniqueness: Pyrrolidine, 1-(1-oxo-2,4-eicosadienyl)-, (E,E)- is unique due to its specific structure and the length of its eicosadienyl chain, which differentiates it from other pyrrolidine derivatives.
Propiedades
Número CAS |
33169-28-7 |
|---|---|
Fórmula molecular |
C24H43NO |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
(2E,4E)-1-pyrrolidin-1-ylicosa-2,4-dien-1-one |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24(26)25-22-19-20-23-25/h16-18,21H,2-15,19-20,22-23H2,1H3/b17-16+,21-18+ |
Clave InChI |
RIDFJCCEYZWOSP-RAISGICESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/C=C/C(=O)N1CCCC1 |
SMILES canónico |
CCCCCCCCCCCCCCCC=CC=CC(=O)N1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


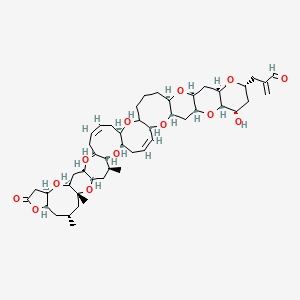
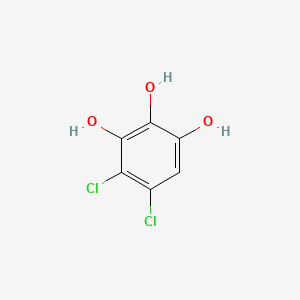
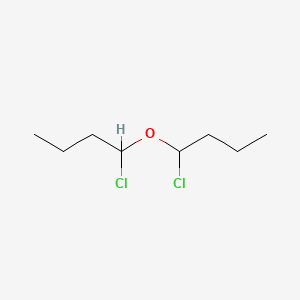
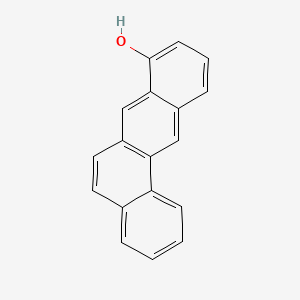
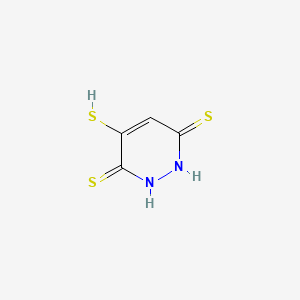
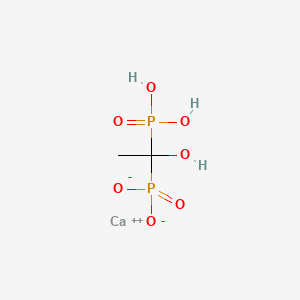
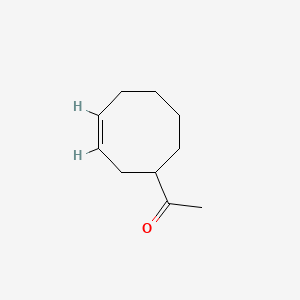

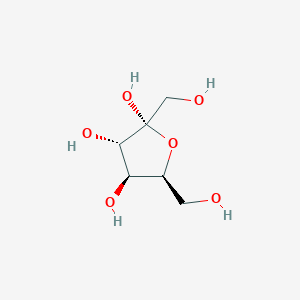
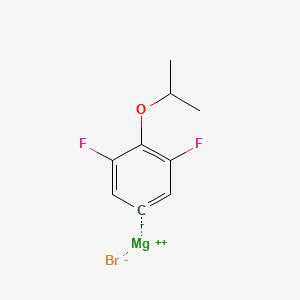
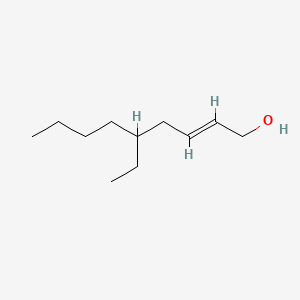

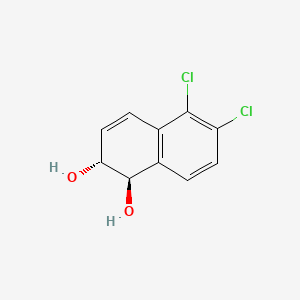
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
